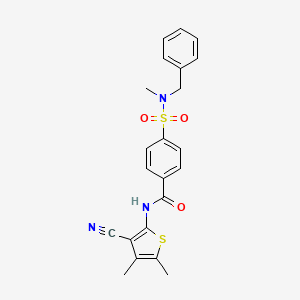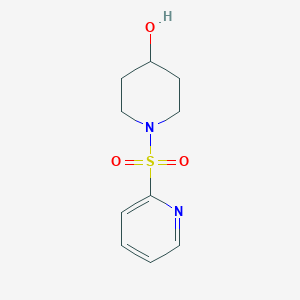
1-(2,4-Dihydroxy-3-methylphenyl)-2-(4-propylphenoxy)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,4-Dihydroxy-3-methylphenyl)-2-(4-propylphenoxy)ethanone, also known as AH-7921, is a synthetic opioid analgesic drug. It was first synthesized in the 1970s and has been used in scientific research to study its mechanism of action and physiological effects.
科学的研究の応用
Environmental Impact and Degradation
1-(2,4-Dihydroxy-3-methylphenyl)-2-(4-propylphenoxy)ethanone, similar in structure to bisphenol A (BPA) analogs, is subject to environmental concern due to its potential persistence and degradation behavior. Research by Spivack et al. (1994) demonstrates a novel pathway for the bacterial metabolism of BPA, which could have implications for the degradation of similar compounds. This process involves oxidative skeletal rearrangement leading to the breakdown of BPA into smaller, potentially less harmful molecules, suggesting a mechanism that might be applied to manage environmental contamination of related compounds (Spivack, Leib, & Lobos, 1994).
Biodegradation by Laccase
Kawai et al. (1988) investigated the degradation mechanisms of phenolic beta-1 lignin substructure model compounds by laccase from Coriolus versicolor. This research provides insight into the biodegradation of complex phenolic compounds, highlighting the potential for laccase in breaking down environmentally persistent phenolics through various oxidative processes. Such findings could inform strategies for the bioremediation of compounds related to 1-(2,4-Dihydroxy-3-methylphenyl)-2-(4-propylphenoxy)ethanone in ecosystems (Kawai, Umezawa, & Higuchi, 1988).
Transformation in Water Treatment
The study by Sun et al. (2019) on 2,4-Dihydroxybenzophenone (BP-1), a structurally similar compound, during chlorination treatment in swimming pool water, highlights the formation of chlorinated by-products and polycyclic aromatic hydrocarbons. This research underscores the complex transformations such compounds undergo in water treatment processes, raising important considerations for the environmental fate and potential health impacts of related chemicals (Sun, Wei, Liu, Geng, Liu, & Du, 2019).
Polymorphism and Molecular Structure
Jones and Mangalagiu (2009) explored the polymorphism and conformational isomerism in 4-acetylresorcinol, which shares a phenolic core with 1-(2,4-Dihydroxy-3-methylphenyl)-2-(4-propylphenoxy)ethanone. This study contributes to the understanding of the structural diversity and stability of such compounds, which is crucial for their pharmaceutical or industrial application, revealing how slight modifications in molecular structure can significantly alter physical properties (Jones & Mangalagiu, 2009).
Corrosion Inhibition
Hegazy et al. (2012) evaluated the corrosion inhibition efficiency of several Schiff bases, including those structurally related to 1-(2,4-Dihydroxy-3-methylphenyl)-2-(4-propylphenoxy)ethanone, on carbon steel in hydrochloric acid. Their findings indicate that specific structural motifs in these compounds can serve as effective corrosion inhibitors, suggesting potential industrial applications for related molecules in protecting metal surfaces from acidic corrosion (Hegazy, Hasan, Emara, Bakr, & Youssef, 2012).
特性
IUPAC Name |
1-(2,4-dihydroxy-3-methylphenyl)-2-(4-propylphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O4/c1-3-4-13-5-7-14(8-6-13)22-11-17(20)15-9-10-16(19)12(2)18(15)21/h5-10,19,21H,3-4,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTWJMUPFYHYKQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)OCC(=O)C2=C(C(=C(C=C2)O)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dihydroxy-3-methylphenyl)-2-(4-propylphenoxy)ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide](/img/structure/B2946056.png)
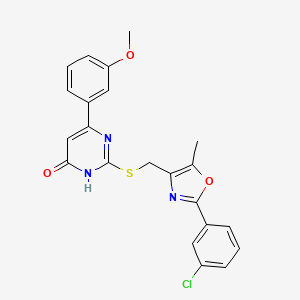
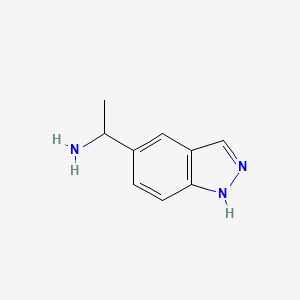
![{2-Oxaspiro[4.4]nonan-3-yl}methanol](/img/structure/B2946061.png)

![1-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2946063.png)
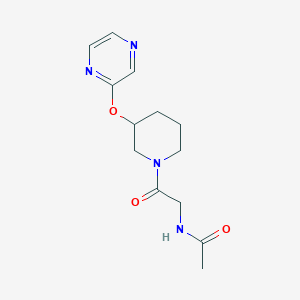

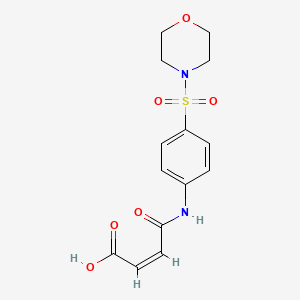
![N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2946072.png)

